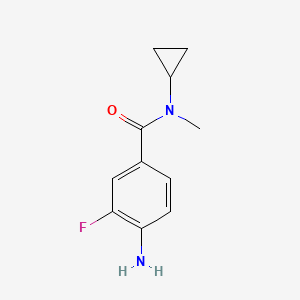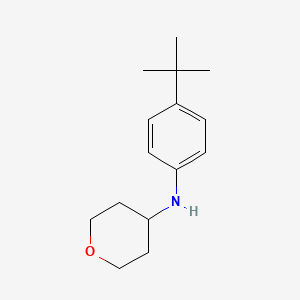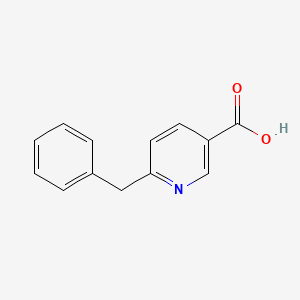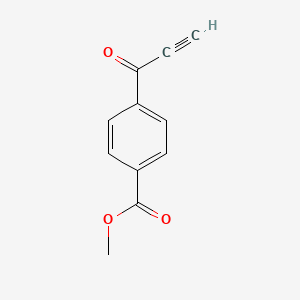
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is a chemical compound with the molecular formula C5H7ClF2O2. This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by fluorine and chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 3-chloropropyl ester typically involves the esterification of 2,2-difluoroacetic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the ester.
Hydrolysis: Acidic or basic conditions are used, with sulfuric acid or sodium hydroxide as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include substituted esters and corresponding nucleophiles.
Hydrolysis: Products are 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
科学的研究の応用
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into the compound’s potential as a prodrug for delivering active pharmaceutical ingredients is ongoing. Its ester bond can be hydrolyzed in vivo to release the active drug.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of acetic acid, 2,2-difluoro-, 3-chloropropyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is susceptible to hydrolysis by esterases, leading to the release of 2,2-difluoroacetic acid and 3-chloropropanol.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s chemical properties and reactivity.
Oxidation and Reduction: The compound can undergo redox reactions, affecting its oxidation state and functional groups.
類似化合物との比較
Similar Compounds
Acetic acid, 2,2-difluoro-, methyl ester: Similar in structure but with a methyl group instead of a 3-chloropropyl group.
Acetic acid, 2,2,2-trifluoro-, ethyl ester: Contains an additional fluorine atom and an ethyl group.
Acetic acid, 2-chloro-, 3-chloropropyl ester: Similar but lacks the fluorine atoms.
Uniqueness
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
1378832-20-2 |
|---|---|
分子式 |
C5H7ClF2O2 |
分子量 |
172.56 g/mol |
IUPAC名 |
3-chloropropyl 2,2-difluoroacetate |
InChI |
InChI=1S/C5H7ClF2O2/c6-2-1-3-10-5(9)4(7)8/h4H,1-3H2 |
InChIキー |
AGARSLQLPVWQTK-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)C(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)





